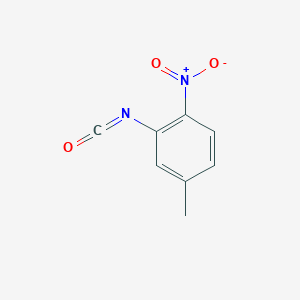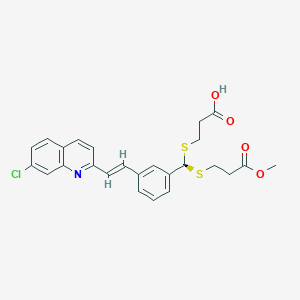
(RS)-Fmoc-α-Methoxyglycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-Fmoc-alpha-methoxyglycine is a derivative of glycine, an amino acid, where the alpha carbon is substituted with a methoxy group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in peptide synthesis due to its unique structural properties, which allow for selective reactions and modifications.
Wissenschaftliche Forschungsanwendungen
(RS)-Fmoc-alpha-methoxyglycine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block due to its protected amino group.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications in drug design and development.
Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Fmoc-alpha-methoxyglycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by the Fmoc group. This is achieved by reacting glycine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methoxylation: The protected glycine is then subjected to methoxylation
Industrial Production Methods: Industrial production of (RS)-Fmoc-alpha-methoxyglycine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glycine are reacted with Fmoc-chloride in industrial reactors.
Methoxylation: The protected glycine is then methoxylated using industrial-grade methanol and hydrochloric acid under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (RS)-Fmoc-alpha-methoxyglycine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the Fmoc group, yielding alpha-methoxyglycine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of alpha-keto-glycine derivatives.
Reduction: Alpha-methoxyglycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Wirkmechanismus
(RS)-Fmoc-alpha-methoxyglycine can be compared with other Fmoc-protected amino acids and methoxy-substituted glycine derivatives:
Fmoc-Glycine: Lacks the methoxy group, making it less versatile in selective reactions.
Alpha-Methoxyglycine: Lacks the Fmoc protection, making it less suitable for peptide synthesis.
Fmoc-Alpha-Methylglycine: Similar in structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness: (RS)-Fmoc-alpha-methoxyglycine is unique due to the combination of the Fmoc protecting group and the methoxy substituent, providing a balance of protection and reactivity that is valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
- Fmoc-Glycine
- Alpha-Methoxyglycine
- Fmoc-Alpha-Methylglycine
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUDUCMSBVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)



![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol](/img/structure/B142041.png)








